molecular formula C41H77NNaO11P B575345 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) CAS No. 186800-61-3

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)

Cat. No.: B575345
CAS No.: 186800-61-3
M. Wt: 814.027
InChI Key: CSBBOJBLMMDIFP-GKEJWYBXSA-M
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Description

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes long-chain fatty acids and a phosphate group, making it an interesting subject for research in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate, also known as 16:0 Succinyl PE, is a head group modified functionalized lipid . It acts as a reporter molecule and is primarily targeted towards the formation of liposomes , which are the main component of vesicles with concentric phospholipid bilayer membranes .

Mode of Action

The compound interacts with its targets by simulating the biological phospholipid membrane . This biomimetic approach tricks cells to recognize a device as part of their native environment, tightening the cell-chip coupling . The negative charges on the compound may influence neurite elongation and branching, highlighting the potential of surface charge to tune neuronal processes at the neuron–SLB interface .

Biochemical Pathways

The compound is involved in the production of PHEA-EDA-DPPE-GAL copolymer . This copolymer is used in the preparation of ribavirin (RBV) tripalmitate-loaded nanoparticles, acting as hepatic cell-targeted carriers for hepatitis C treatment . The compound’s role in this pathway suggests its potential influence on the citric acid cycle , as succinyl-CoA, a similar compound, is a branch point for the synthesis of heme .

Pharmacokinetics

It is known that the compound is a powder form and is stored at a temperature of -20°C . Its molecular formula is C41H77NO11PNa and it has a molecular weight of 814.01 .

Result of Action

The compound’s action results in the formation of liposomes that can be used to construct drug delivery systems for anti-cancer and anti-infection fields . In addition, it is used in the production of a copolymer that aids in the creation of hepatic cell-targeted carriers for hepatitis C treatment .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and storage conditions . It is stored at a temperature of -20°C The compound’s stability is maintained for 1 year .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) typically involves multiple steps. The process begins with the esterification of glycerol with hexadecanoic acid to form 2,3-bis(hexadecanoyloxy)propyl derivatives. This intermediate is then reacted with 2-(3-carboxypropanamido)ethyl phosphate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes. The use of continuous reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the phosphate group or the fatty acid chains.

    Substitution: Substitution reactions can occur at the phosphate group or the carboxypropanamido moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dephosphorylated compounds.

Scientific Research Applications

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.

    Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
  • Sodium (2R)-2,3-bis(octadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate
  • Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(2-carboxypropanamido)ethyl phosphate

Uniqueness

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) is unique due to its specific combination of long-chain fatty acids and a carboxypropanamidoethyl phosphate group. This unique structure imparts distinct physicochemical properties, such as solubility, amphiphilicity, and reactivity, making it suitable for specialized applications in research and industry.

Biological Activity

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt), commonly referred to as DPPE-succinyl, is a phospholipid that has garnered attention in the fields of drug delivery and nanotechnology due to its unique structural properties and biological activities. This article explores its biological activity, including its physicochemical properties, applications in drug delivery systems, and relevant case studies.

DPPE-succinyl has the following chemical characteristics:

  • Molecular Formula : C₄₁H₇₇NO₁₁PNa
  • Molecular Weight : 814.014 g/mol
  • CAS Number : 186800-61-3
  • Purity : >99%
  • Storage Conditions : -20°C

The compound is hygroscopic and light-sensitive, which necessitates careful handling during storage and application .

Biological Activity

1. Drug Delivery Applications

DPPE-succinyl has been primarily investigated for its role in drug delivery systems. Its ability to form liposomes makes it an attractive candidate for encapsulating therapeutic agents, thereby enhancing their bioavailability and targeting specific tissues. For instance, it has been utilized in the formulation of nanoparticles designed for the hepatic delivery of ribavirin, a drug used in the treatment of hepatitis C. The study demonstrated that these nanoparticles could effectively target liver cells due to the presence of carbohydrate receptors on hepatocytes .

2. Self-Assembling Properties

Research indicates that DPPE-succinyl can self-assemble into nanostructures that exhibit tunable permeability. This property is crucial for developing controlled release systems where the rate of drug release can be modulated based on environmental stimuli. For example, a study highlighted that liposomal formulations incorporating DPPE-succinyl significantly improved the pharmacokinetic profile of encapsulated drugs compared to traditional formulations .

Case Studies

Case Study 1: Hepatic Targeting of Ribavirin

A notable study focused on the development of galactosylated nanoparticles using DPPE-succinyl as a key component. These nanoparticles demonstrated a 2.33-fold increase in bioavailability and an extended elimination half-life (up to 6.21 hours) compared to oral solutions of ribavirin. This was attributed to enhanced uptake by liver cells via asialoglycoprotein receptors, showcasing the potential of DPPE-succinyl in targeted drug delivery systems .

Case Study 2: Liposome Stability and Efficacy

In another investigation, researchers evaluated the stability and efficacy of liposomes formed with DPPE-succinyl under various conditions. The results indicated that liposomes maintained structural integrity and effectively encapsulated hydrophilic drugs, demonstrating significant potential for use in therapeutic applications where prolonged circulation times are desired .

Comparative Analysis Table

The following table summarizes key findings related to DPPE-succinyl compared to other phospholipids:

Phospholipid Bioavailability Increase Elimination Half-Life (h) Application
DPPE-succinyl2.33-fold6.21Hepatic delivery of ribavirin
L-α-phosphatidylcholineN/AN/AGeneral drug delivery
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)N/AN/ALiposomal formulations

Properties

IUPAC Name

sodium;2-(3-carboxypropanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/q;+1/p-1/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBBOJBLMMDIFP-GKEJWYBXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H77NNaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677169
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186800-61-3
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)
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1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)

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